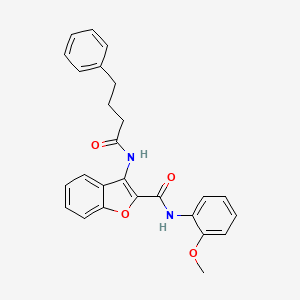
N-(2-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, also known as MPBC, is a chemical compound that belongs to the benzofuran class of compounds. It has been the subject of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Neuroprotective and Antioxidant Effects
Research indicates that derivatives of benzofuran-2-carboxamide, including N-(2-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, have shown promising neuroprotective and antioxidant activities. A study synthesized a series of novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective action against NMDA-induced excitotoxic neuronal cell damage. Among these compounds, certain derivatives exhibited significant neuroprotective and antioxidant effects, suggesting potential applications in treating neurodegenerative disorders. The findings highlight the importance of specific substitutions on the benzofuran moiety for enhancing neuroprotective action, with implications for developing therapies against excitotoxic damage and oxidative stress in the brain (Jungsook Cho et al., 2015).
Anti-inflammatory and Analgesic Agents
Another area of application is in the development of anti-inflammatory and analgesic agents. Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, incorporating benzofuran-2-carboxamide frameworks, have been synthesized and evaluated. These compounds exhibited cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, along with notable analgesic and anti-inflammatory properties. The research opens pathways for the utilization of benzofuran-2-carboxamide derivatives in creating more effective treatments for inflammation and pain management, emphasizing the role of such compounds in medicinal chemistry (A. Abu‐Hashem et al., 2020).
Supramolecular Chemistry
Benzofuran-2-carboxamide derivatives also find applications in supramolecular chemistry. The structure of certain benzofuran derivatives demonstrates novel organizational motifs, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands. This suggests potential applications in the development of new modes of organization for columnar liquid crystals and other materials, underscoring the versatility of benzofuran-2-carboxamide compounds in materials science and supramolecular chemistry (M. Lightfoot et al., 1999).
Corrosion Inhibition
Furthermore, benzofuran-2-carboxamide derivatives have been explored for their corrosion inhibition capabilities. A study examining the inhibition behavior of N-phenyl-benzamide derivatives on the acidic corrosion of mild steel found that substituents like methoxy enhance corrosion inhibition efficiency. This research highlights the potential of benzofuran-2-carboxamide derivatives in industrial applications, particularly in protecting metals from corrosion, thereby extending the life and durability of metal structures and components (Ankush Mishra et al., 2018).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-31-22-16-8-6-14-20(22)27-26(30)25-24(19-13-5-7-15-21(19)32-25)28-23(29)17-9-12-18-10-3-2-4-11-18/h2-8,10-11,13-16H,9,12,17H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHNUXIICQMQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

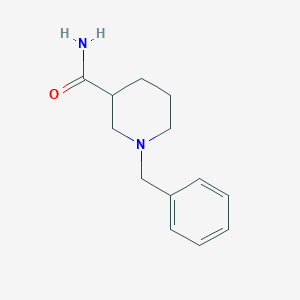

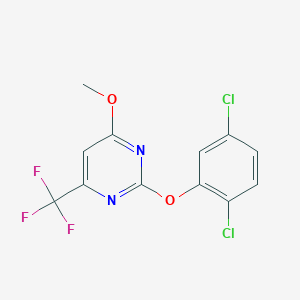
![tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2889122.png)
![N-[(2-chlorophenyl)methyl]-6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2889124.png)
![3-(3-methoxyphenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2889125.png)

![1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride](/img/structure/B2889127.png)
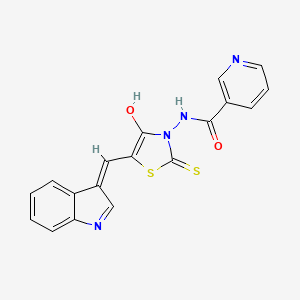

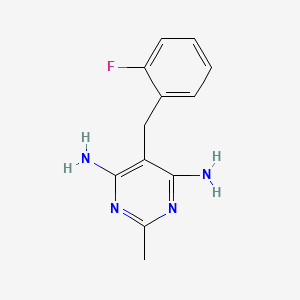
![5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2889134.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2889139.png)